
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NBQX, is a quinoxaline derivative that has been widely studied for its potential use in treating neurological disorders. This compound is a potent antagonist of the ionotropic glutamate receptors, which are involved in the excitatory neurotransmission in the central nervous system.
作用機序
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide acts as a non-competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. By blocking these receptors, 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide reduces the excitatory neurotransmission in the central nervous system, which can lead to the prevention of excitotoxicity and neuronal damage. 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal damage, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its potency and selectivity as an antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This makes it a valuable tool for studying the role of glutamate receptors in synaptic plasticity and excitotoxicity. However, one limitation of using 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, including the development of more potent and selective antagonists of glutamate receptors, the investigation of its potential use in combination with other drugs for the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide.
合成法
The synthesis of 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-chloro-3-nitrobenzoic acid with benzyl alcohol to form benzyl 2-chloro-3-nitrobenzoate, which is then reacted with 2,3-dichloroquinoxaline to form 2-benzoyl-3-(benzyloxycarbonylmethyl)quinoxaline. Finally, the compound is oxidized with m-chloroperbenzoic acid to form 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide.
科学的研究の応用
2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity. 2-benzoyl-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
特性
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c27-22(15-7-2-1-3-8-15)21-19(24-18-11-4-5-12-20(18)25(21)29)14-32-23(28)16-9-6-10-17(13-16)26(30)31/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYMNOLZEFMAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC(=CC=C4)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


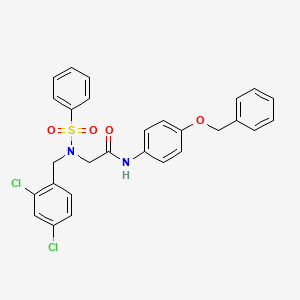

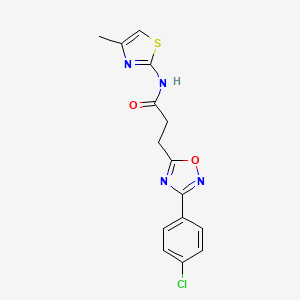
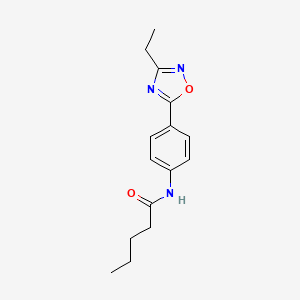

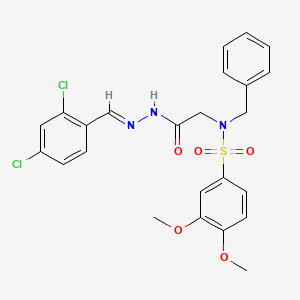

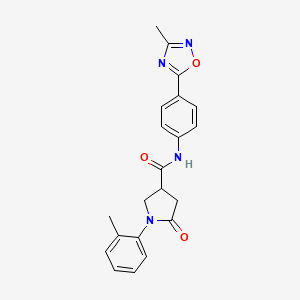

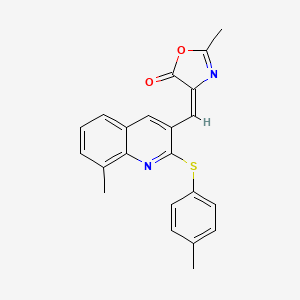

![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
